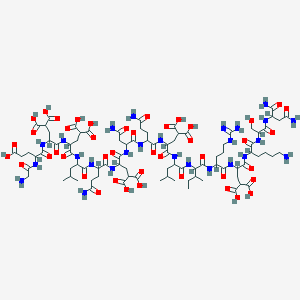![molecular formula C5H11N3O4 B009515 Ethyl N-[[methyl(nitro)amino]methyl]carbamate CAS No. 103635-49-0](/img/structure/B9515.png)
Ethyl N-[[methyl(nitro)amino]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[[methyl(nitro)amino]methyl]carbamate, commonly known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a broad-spectrum insecticide that is effective against a wide range of pests, including insects, mites, and nematodes. Carbaryl is used in agriculture, forestry, and public health programs to control pests that damage crops, forests, and human health.
Mécanisme D'action
Carbaryl acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by blocking the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a wide range of biochemical and physiological effects on organisms. It has been shown to affect the metabolism, growth, and reproduction of insects, as well as the behavior and physiology of non-target organisms such as birds, fish, and mammals. Carbaryl has also been shown to have toxic effects on human health, including neurotoxicity, reproductive toxicity, and carcinogenicity.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is widely used in laboratory experiments to study the effects of pesticides on organisms. Its broad-spectrum insecticidal properties make it a useful tool for studying the effects of pesticides on a wide range of pests. However, its toxic effects on non-target organisms and its potential to contaminate laboratory equipment and samples limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on carbaryl and other pesticides. One area of research is the development of safer and more effective pesticides that have fewer negative impacts on the environment and human health. Another area of research is the development of new methods for studying the effects of pesticides on organisms, such as the use of molecular biology and genomics. Finally, there is a need for more research on the long-term effects of pesticides on ecosystems and human health, as well as the development of strategies for mitigating these effects.
Méthodes De Synthèse
Carbaryl is synthesized by the reaction of methylamine with ethyl chloroformate, followed by reaction with nitroethane and sodium ethoxide. The product obtained is then treated with hydrochloric acid to obtain carbaryl.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in scientific research to study the effects of pesticides on wildlife, aquatic organisms, and human health. Carbaryl has also been used in studies to determine its mechanism of action and its biochemical and physiological effects on organisms.
Propriétés
Numéro CAS |
103635-49-0 |
|---|---|
Nom du produit |
Ethyl N-[[methyl(nitro)amino]methyl]carbamate |
Formule moléculaire |
C5H11N3O4 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
ethyl N-[[methyl(nitro)amino]methyl]carbamate |
InChI |
InChI=1S/C5H11N3O4/c1-3-12-5(9)6-4-7(2)8(10)11/h3-4H2,1-2H3,(H,6,9) |
Clé InChI |
KOCLHQLESPYUBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCN(C)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)NCN(C)[N+](=O)[O-] |
Synonymes |
Carbamic acid, [(methylnitroamino)methyl]-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)




![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)





